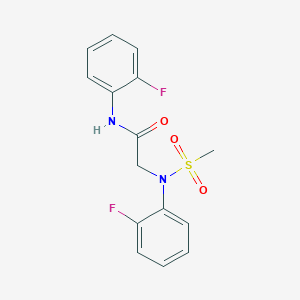

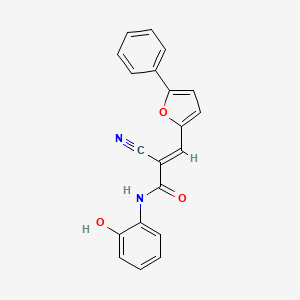

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-isopropyl-5-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-isopropyl-5-isoxazolecarboxamide belongs to a class of organic molecules with potential significance in various fields, including medicinal chemistry. Its structure suggests potential interactions with biological systems, given the presence of both isoxazole and isochromene moieties, which are known to exhibit diverse biological activities.

Synthesis Analysis

The synthesis of complex molecules like N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-isopropyl-5-isoxazolecarboxamide typically involves multi-step organic reactions, starting from basic building blocks such as benzylic alcohols or alkynyl groups, followed by processes like iodocyclization to introduce the desired functional groups and molecular skeleton (Mancuso et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds featuring isoxazole and isochromene rings is characterized by specific spatial arrangements and bond formations that are crucial for their chemical reactivity and interaction with biological targets. Techniques such as X-ray crystallography provide detailed insights into their molecular conformation and the spatial orientation of functional groups (Kumara et al., 2018).

Chemical Reactions and Properties

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-isopropyl-5-isoxazolecarboxamide can undergo various chemical reactions characteristic of its functional groups. Isoxazole and isochromene moieties may participate in cycloaddition reactions, nucleophilic substitutions, and electrophilic additions, which are fundamental in modifying the compound for specific applications or studies (Balsamini et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are essential for understanding their behavior in different environments and conditions. These properties are influenced by the molecular structure and can be analyzed through spectroscopic methods and thermal analysis (Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Inhibition of Dihydroorotate Dehydrogenase

Isoxazole derivatives, such as leflunomide and its metabolites, have been studied for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. This inhibition impacts immune cell functions, which is significant for therapies targeting immune-related conditions (Knecht & Löffler, 1998).

RAFT Polymerization

Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively researched for drug delivery applications. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide demonstrates advancements in the synthesis of thermoresponsive polymers, which are crucial for various biomedical applications (Convertine et al., 2004).

Synthesis of Polyamides

Research into the synthesis of polyamides containing pyrrole and imidazole amino acids offers insights into the creation of synthetic ligands with high affinity and specificity for DNA. This has implications in the design of synthetic DNA-binding ligands for gene regulation (Wurtz et al., 2001).

Antitumor Agents

The synthesis of imidazotetrazine derivatives, specifically in the context of novel broad-spectrum antitumor agents, highlights the potential of isoxazole derivatives in the development of cancer therapies (Stevens et al., 1984).

Bioengineering Applications

Isoxazole derivatives have been utilized in creating functional copolymers for various bioengineering applications, such as cell and enzyme immobilization, controlled drug delivery, and gene delivery. This reflects the significance of isoxazole derivatives in advanced biomedical engineering (Rzaev et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-propan-2-yl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11(2)14-9-15(22-19-14)17(20)18-10-16-13-6-4-3-5-12(13)7-8-21-16/h3-6,9,11,16H,7-8,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKNAMBCORUFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)NCC2C3=CC=CC=C3CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)

![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)

![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)